molecular formula C8H4LiNO3 B13023904 Lithiumfuro[2,3-b]pyridine-5-carboxylate

Lithiumfuro[2,3-b]pyridine-5-carboxylate

Cat. No.: B13023904
M. Wt: 169.1 g/mol
InChI Key: JQNXPVCQSDGHJV-UHFFFAOYSA-M
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Description

Lithium furo[2,3-b]pyridine-5-carboxylate is a heterocyclic lithium salt featuring a fused furopyridine core and a carboxylate group at the 5-position. Its synthesis often involves palladium-catalyzed coupling reactions, as demonstrated by Houpis et al., who prepared ethyl furo[2,3-b]pyridine-5-carboxylate (a precursor) via cyclization of alkynyl-pyridone intermediates .

Properties

Molecular Formula

C8H4LiNO3

Molecular Weight

169.1 g/mol

IUPAC Name

lithium;furo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C8H5NO3.Li/c10-8(11)6-3-5-1-2-12-7(5)9-4-6;/h1-4H,(H,10,11);/q;+1/p-1

InChI Key

JQNXPVCQSDGHJV-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=COC2=NC=C(C=C21)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithiumfuro[2,3-b]pyridine-5-carboxylate typically involves the reaction of furo[2,3-b]pyridine-5-carboxylic acid with a lithium reagent. One common method is the lithiation of furo[2,3-b]pyridine-5-carboxylic acid using n-butyllithium in an inert atmosphere, followed by quenching with a suitable electrophile to yield the desired lithium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithiumfuro[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine-5-carboxylate derivatives with additional oxygen-containing functional groups, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Lithiumfuro[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of lithiumfuro[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Comparison with Similar Compounds

Key Observations:

  • Heterocycle Influence: Replacing the furo ring (oxygen-containing) with thieno (sulfur) or pyrrolo (nitrogen) alters electronic properties. For example, thieno derivatives (e.g., compound 9a-d in ) exhibit enhanced π-acidity, favoring metal coordination , whereas pyrrolo analogs () may show greater nucleophilicity at the nitrogen site .
  • Substituent Effects: The 5-carboxylate group in lithium furopyridine enhances solubility in polar solvents compared to ester derivatives (e.g., ethyl esters in and ). However, bulky substituents like cyclopropyl or arylamino groups () reduce solubility but improve thermal stability .

Reactivity and Functionalization

  • Pd-Catalyzed Reactions: Lithium furopyridine carboxylate shares synthetic pathways with its ethyl ester analog (), where Pd-mediated cyclization is critical. In contrast, thieno analogs () undergo Pd-catalyzed amination at the 2-position, highlighting regioselectivity differences between furo and thieno cores .

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